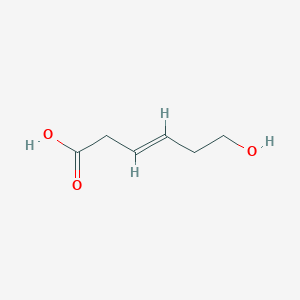

6-Hydroxyhex-3-enoic acid

Description

Contextualization of 6-Hydroxyhex-3-enoic Acid as a Hydroxy Fatty Acid

This compound is chemically classified as a medium-chain hydroxy fatty acid. nih.gov Its structure consists of a six-carbon backbone, featuring a carboxylic acid group at one end, a hydroxyl group on the sixth carbon, and a carbon-carbon double bond at the third position. nih.gov This combination of functional groups—a carboxyl group, a hydroxyl group, and unsaturation—defines it as a hydroxy monounsaturated fatty acid. nih.gov Specifically, it is a derivative of 3-hexenoic acid with a hydroxy substituent at the 6-position. nih.gov The presence of the hydroxyl group, in particular, imparts special properties to fatty acids, such as increased viscosity and reactivity compared to their non-hydroxylated counterparts. gsartor.org

Overview of Research Trajectories for Related Hydroxylated Unsaturated Carboxylic Acids

Research into hydroxylated unsaturated carboxylic acids is a dynamic field, driven by the quest for novel bioactive molecules and sustainable chemical synthons. A significant trajectory involves biocatalysis, where enzymes are used for the selective oxyfunctionalization of unsaturated fatty acids. nih.gov This approach is favored because it can achieve high regio- and stereoselectivity, which is often difficult to accomplish through traditional chemical methods. nih.gov Enzymes like hydratases, lipoxygenases, and cytochrome P450 monooxygenases are employed to convert unsaturated fatty acids into a variety of hydroxy fatty acids. nih.govd-nb.info These products are valuable as precursors to industrially important chemicals like bioplastic monomers and lactones. nih.gov

Chemical synthesis routes are also being actively explored. Methods for producing unsaturated hydroxy acids include the conversion of bio-derived molecules like bioethanol into building blocks such as crotonic acid, which can then be further functionalized. wiley.com Other strategies involve the aldol (B89426) reaction of unsaturated silyl (B83357) esters to create unsaturated β-hydroxy acids acs.org or the addition of unsaturated carboxylic acid dienolates to carbonyl compounds. rsc.orgrsc.org The development of these synthetic methods is crucial for producing hydroxy fatty acids that can be used in a wide range of applications, including resins, lubricants, cosmetics, and pharmaceuticals. gsartor.orgwiley.com Furthermore, there is growing interest in the biological activities of these molecules, with studies investigating their potential as antifungal agents and their roles in metabolic diseases. nih.govmdpi.com

Significance within Interdisciplinary Academic Investigations

The significance of this compound and related compounds extends across multiple scientific disciplines. In organic synthesis, they serve as versatile intermediates and building blocks. For instance, a structurally similar compound, Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, has been identified as a key intermediate in the total synthesis of bulgecinine, a complex amino acid moiety found in a class of antibiotics. researchgate.net This highlights the role of such molecules in the development of new pharmaceuticals.

In the field of biotechnology and green chemistry, research into the biocatalytic production of hydroxy fatty acids from renewable feedstocks like vegetable oils is of considerable interest. wur.nlrsc.org These efforts aim to create sustainable alternatives to petroleum-based chemicals for use in biopolymers and other materials. gsartor.orgwiley.com Moreover, the study of α,β-unsaturated carboxylic acids and their metabolites, such as acyl glucuronides, is important in drug metabolism and toxicology, as these species can sometimes be bioactivated into reactive intermediates. researchgate.netnih.gov The analysis of 3-hydroxy fatty acids in clinical samples is also a valuable tool for diagnosing certain metabolic disorders. lipidmaps.org

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (E)-6-hydroxyhex-3-enoic acid | nih.gov |

| Molecular Formula | C6H10O3 | nih.gov |

| Molecular Weight | 130.14 g/mol | nih.gov |

| Canonical SMILES | C(CO)/C=C/CC(=O)O | nih.gov |

| InChI Key | WCTFRVNMBORSRQ-OWOJBTEDSA-N | nih.gov |

| CAS Number | Not Available | |

| ChEBI ID | CHEBI:49293 | nih.gov |

Detailed Research Findings

While specific, in-depth research focused exclusively on this compound is limited in publicly available literature, the broader research on the synthesis and transformation of structurally similar hydroxylated unsaturated acids provides significant insights.

A notable area of research is the synthesis of complex natural products where hydroxylated unsaturated acids serve as crucial building blocks. For example, the synthesis of bulgecinine, an amino acid component of the bulgecin antibiotics, utilizes a related precursor. One synthetic approach to a key intermediate, Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, starts from the readily available 2-butyne-1,4-diol (B31916). This multi-step synthesis demonstrates a scalable route to produce multigram quantities of this important chiral intermediate, which is then converted to bulgecinine. researchgate.net

In the realm of biocatalysis, significant progress has been made in the reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.org Robust biocatalytic systems, using either whole recombinant E. coli cells or isolated enzyme systems, have been developed. rsc.orgrsc.org These systems employ carboxylic acid reductases (CARs) which have been shown to have a broad substrate tolerance. rsc.org For instance, a one-pot, two-enzyme system using a CAR and a glucose dehydrogenase (for cofactor recycling) can convert a variety of unsaturated carboxylic acids into allylic alcohols with high conversion rates, often exceeding 99%. rsc.org While not specifically demonstrated for this compound, these findings present a viable and environmentally friendly pathway for the reduction of the carboxylic acid moiety in such compounds.

The chemical synthesis of unsaturated hydroxy acids has also been explored through various methodologies. One reported strategy involves the reaction of lithium enolates of unsaturated trimethylsilyl (B98337) esters with aldehydes and ketones. acs.org This method allows for the direct and high-yield synthesis of unsaturated β-hydroxy acids. Another approach uses the alkylation of dienolates derived from unsaturated acids like crotonic acid. rsc.org These dienolates react with aldehydes and ketones at low temperatures, and subsequent thermal isomerization can yield unsaturated 5-hydroxy-acids. rsc.org These synthetic strategies are fundamental in creating a diverse library of hydroxylated fatty acids for further study and application. nih.govmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(E)-6-hydroxyhex-3-enoic acid |

InChI |

InChI=1S/C6H10O3/c7-5-3-1-2-4-6(8)9/h1-2,7H,3-5H2,(H,8,9)/b2-1+ |

InChI Key |

WCTFRVNMBORSRQ-OWOJBTEDSA-N |

Isomeric SMILES |

C(CO)/C=C/CC(=O)O |

Canonical SMILES |

C(CO)C=CCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Hydroxyhex 3 Enoic Acid and Its Structural Congeners

Chemical Synthesis Approaches

The construction of the 6-hydroxyhex-3-enoic acid scaffold and its congeners relies on a variety of chemical synthesis methodologies. These approaches are designed to control the regioselectivity of the functional groups and the stereochemistry of the chiral centers and the double bond.

Convergent and Divergent Synthetic Routes for the Core Structure

The synthesis of complex molecules like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to yield a variety of related compounds.

A notable example that illustrates these principles is the synthesis of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, a close structural congener of the target molecule. A concise and scalable route has been developed starting from the readily available 2-butyne-1,4-diol (B31916). researchgate.netscispace.com This strategy can be considered divergent as it allows for the preparation of both (2S)- and (2R)-enantiomers from a common precursor through the use of stereoselective enzymes. researchgate.net

The key steps in this synthesis involve:

Preparation of an N-acetyl amino acid from 2-butyne-1,4-diol.

Enzymatic resolution using L-acylase and D-acylase to separate the enantiomers.

Lindlar hydrogenation of the alkyne to a Z-alkene. researchgate.net

This approach provides access to multigram quantities of the desired chiral amino acids, which are valuable intermediates for the synthesis of natural products like bulgecinine. researchgate.netgoogle.com

| Starting Material | Key Reagents/Steps | Product | Reference |

| 2-Butyne-1,4-diol | 1. N-acetylation 2. Enzymatic resolution (L/D-acylase) 3. Lindlar hydrogenation | Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid | researchgate.net |

Application of Olefin Metathesis in Hydroxyalkenoic Acid Synthesis

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds in organic synthesis. wikipedia.orgorganic-chemistry.org Both ring-closing metathesis (RCM) and cross-metathesis (CM) have been employed in the synthesis of unsaturated hydroxy acids and their derivatives. wikipedia.orgorganic-chemistry.orgresearchgate.netrsc.org

Cross-metathesis is particularly useful for constructing the core of hydroxyalkenoic acids by coupling two smaller olefinic fragments. nih.gov For instance, the reaction of an allylic alcohol with an unsaturated ester catalyzed by a ruthenium complex, such as a Grubbs or Hoveyda-Grubbs catalyst, can generate the desired carbon skeleton. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, especially when dealing with functionalized olefins. nih.gov

Ring-closing metathesis, on the other hand, is instrumental in the synthesis of cyclic analogs or as a strategic step in the construction of complex macrocycles derived from hydroxyalkenoic acids. wikipedia.orgresearchgate.netrsc.org For example, a diene precursor can be cyclized to form a lactone, which can then be hydrolyzed to the corresponding hydroxy acid. researchgate.net

The efficiency of olefin metathesis can be influenced by factors such as the steric and electronic properties of the substrates and the catalyst's tolerance to functional groups like hydroxyl and carboxyl moieties. nih.gov

| Metathesis Type | Substrates | Catalyst Example | Product Type | Reference |

| Cross-Metathesis | Allylic alcohol, unsaturated ester | Hoveyda-Grubbs II | Acyclic unsaturated hydroxy ester | nih.gov |

| Ring-Closing Metathesis | Diene-containing hydroxy ester | Grubbs Catalyst | Cyclic unsaturated lactone | wikipedia.orgresearchgate.net |

Hydrolysis of Methyl Ester Precursors in the Generation of Hydroxyalkenoic Acids

The final step in many synthetic routes towards this compound and its congeners is the hydrolysis of a methyl or other alkyl ester precursor. This transformation is necessary to unmask the free carboxylic acid functionality. The hydrolysis can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is often preferred as it is typically an irreversible reaction that goes to completion. rsc.org Common reagents for this purpose include lithium hydroxide (B78521), sodium hydroxide, or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran.

Acid-catalyzed hydrolysis is the reverse of esterification and is an equilibrium process. To drive the reaction to completion, a large excess of water is typically used.

Care must be taken during hydrolysis to avoid side reactions, especially if other sensitive functional groups are present in the molecule. For instance, strong basic or acidic conditions could potentially lead to isomerization of the double bond or racemization of chiral centers.

Stereochemical Control Challenges in Chemical Synthesis

Achieving a high degree of stereochemical control is a paramount challenge in the synthesis of this compound and its analogs. This involves controlling the absolute configuration of any chiral centers and the geometry (E or Z) of the double bond.

The acidic proton at the α-position to the carbonyl group in carboxylic acids and their derivatives can be susceptible to epimerization, leading to a loss of stereochemical integrity. ru.nl This is particularly a concern when the synthesis involves steps that require harsh basic or acidic conditions or elevated temperatures.

Several strategies can be employed to mitigate racemization:

Use of Mild Reagents: Employing mild and racemization-free coupling reagents during amide or peptide bond formation involving a chiral hydroxy acid is crucial. rsc.orgacs.orgarkat-usa.org Reagents like those based on niobium or ynamides have been shown to be effective in preventing racemization. rsc.orgacs.org

Enzymatic Resolutions: As mentioned earlier, enzymes can be used for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds under mild conditions. researchgate.net

Dynamic Kinetic Resolution (DKR): This powerful technique combines a rapid, reversible racemization of the starting material with a highly stereoselective reaction, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

The position and geometry of the double bond in unsaturated acids can be prone to isomerization under certain reaction conditions. researchgate.net This is a significant issue in olefin metathesis, where the catalyst or its decomposition products can promote the migration of the double bond. nih.govresearchgate.netgoogle.comgoogle.com

Strategies to prevent double bond isomerization include:

Catalyst Selection: The choice of metathesis catalyst is critical. Some modern ruthenium catalysts exhibit lower isomerization activity.

Reaction Conditions: Controlling the reaction temperature and time can minimize isomerization, as prolonged reaction times and high temperatures often favor this side reaction. researchgate.net

Use of Additives: The addition of certain agents can suppress isomerization. For example, weak acids can sometimes be used to quench the catalytic species responsible for double bond migration. google.comgoogle.com In some cases, specific inhibitors are employed to prevent competing isomerization reactions. nih.gov

In the presence of a strong base, α,β- and β,γ-unsaturated carboxylic acids can interconvert through double bond migration. Therefore, careful selection of the base and reaction conditions during steps like ester hydrolysis is essential to maintain the desired double bond position.

Enzymatic and Biocatalytic Synthesis

The pursuit of environmentally benign and highly selective chemical transformations has positioned enzymatic and biocatalytic methods at the forefront of synthetic chemistry. These strategies offer significant advantages over traditional chemical routes, including high enantio-, regio-, and chemoselectivity under mild reaction conditions. The synthesis of this compound and its structural congeners has particularly benefited from these approaches, which utilize enzymes or whole-cell systems to produce chiral hydroxy acids and their precursors with high optical purity.

Biotransformation Pathways Employing Hydrolase Enzymes for Chiral Intermediate Derivatization

Hydrolases, a class of enzymes that catalyze the cleavage of chemical bonds by the addition of water, are extensively used in the synthesis of chiral compounds. mdpi.comwdh.ac.id Their application in producing chiral intermediates for hydroxyhexenoic acids often involves the kinetic resolution of racemic esters or the desymmetrization of prochiral diesters. unipd.it

Lipases and esterases are prominent hydrolases in this context. unipd.it For instance, lipase (B570770) from Candida antarctica (CAL-B) is a versatile biocatalyst for the enantioselective acylation of racemic alcohols, a key step in dynamic kinetic resolution processes. unipd.it This method has been successfully applied to the synthesis of various chiral alcohols, including α- and β-hydroxy esters, which are precursors to more complex molecules. unipd.it The mechanism involves the preferential acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus resolved. unipd.it

The hydrolysis of nitriles to carboxylic acids by nitrilases represents another powerful pathway. unipd.it This method is particularly advantageous for producing α-hydroxy acids, as the racemization of the cyanohydrin substrate can occur under the reaction conditions, enabling a dynamic kinetic resolution and leading to high yields of the desired enantiomer. mdpi.comunipd.it

The table below summarizes the application of hydrolase enzymes in the synthesis of chiral building blocks relevant to hydroxyhexenoic acid analogs.

| Enzyme Type | Reaction | Substrate Type | Product Type | Reference |

| Lipase (e.g., CAL-B) | Kinetic Resolution (Acylation) | Racemic alcohols, α- & β-hydroxy esters | Chiral esters and alcohols | unipd.it |

| Esterase | Kinetic Resolution (Hydrolysis) | Racemic esters | Chiral acids and alcohols | unipd.it |

| Nitrilase | Dynamic Kinetic Resolution (Hydrolysis) | Racemic cyanohydrins | Chiral α-hydroxy acids | mdpi.comunipd.it |

| Epoxide Hydrolase | Kinetic Resolution (Hydrolysis) | Racemic epoxides | Chiral diols | mdpi.comucanr.edu |

Deracemization Processes Utilizing Whole-Cell Biocatalysts (e.g., Candida parapsilosis ATCC 7330)

Deracemization is an elegant strategy that converts a racemic mixture into a single, optically pure enantiomer, potentially achieving a 100% theoretical yield. Whole-cell biocatalysts are often employed for these processes due to their ability to house complex multi-enzyme systems and regenerate necessary cofactors in situ. nih.govmdpi.com

Candida parapsilosis ATCC 7330 is a notable whole-cell biocatalyst utilized for the deracemization of various hydroxy esters. mdpi.comresearchgate.net This yeast possesses stereospecific carbonyl reductases that are key to the deracemization process. digitellinc.comrsc.org The process typically involves the enantioselective oxidation of one enantiomer of the hydroxy ester to the corresponding keto ester, followed by the stereoselective reduction of the keto ester back to the desired enantiomer of the hydroxy ester. mdpi.comresearchgate.net

Research has demonstrated the successful deracemization of aryl and substituted aryl β-hydroxy esters using immobilized whole cells of C. parapsilosis ATCC 7330, yielding the (S)-enantiomer with high enantiomeric excess (>99%) and good yields (up to 68%). researchgate.net Similarly, racemic alkyl 3-(hetero-2-yl)-3-hydroxypropanoates have been deracemized to the 'S' enantiomer in high enantiomeric excess and yields up to 75%. researchgate.net The deracemization of racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using this biocatalyst has also been achieved, resulting in one enantiomer with up to >99% ee and isolated yields as high as 79%. researchgate.net

The efficiency of these deracemization processes can be influenced by reaction parameters such as pH, co-solvents, and substrate concentration. For example, optimizing these conditions for the deracemization of aliphatic β-hydroxy esters with C. parapsilosis ATCC 7330 led to a significant increase in enantiomeric excess. mdpi.com

The following table details examples of deracemization reactions mediated by Candida parapsilosis ATCC 7330.

| Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| Aryl and substituted aryl β-hydroxy esters | (S) | >99% | up to 68% | researchgate.net |

| Racemic alkyl 3-(hetero-2-yl)-3-hydroxypropanoates | (S) | >99% | up to 75% | researchgate.net |

| Racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates | (S) | up to >99% | up to 79% | researchgate.net |

| (3E,5E)-alkyl-6-aryl-2-hydroxyhexa-3,5-dienoates | Not specified | 42-99% | 51-80% | researchgate.net |

Enantioselective Reductions in the Production of Chiral Hydroxy Acid Precursors

The enantioselective reduction of prochiral ketones is a cornerstone of asymmetric synthesis, providing access to optically active secondary alcohols, which are valuable precursors for chiral hydroxy acids. x-mol.comsci-hub.se Biocatalytic reductions, utilizing either isolated enzymes or whole-cell systems, are highly effective for this purpose. mdpi.com

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. mdpi.com These enzymes often require a cofactor, such as NADPH, which can be regenerated in situ using a secondary enzyme like glucose dehydrogenase (GDH). mdpi.com An enzymatic process for the asymmetric reduction of a ketoester to an (R)-hydroxy ester, a key intermediate for a pharmaceutical agent, was developed using a commercially available ketoreductase (KRED1001) and a GDH for cofactor regeneration, achieving an 82% isolated yield and >99.5% ee. mdpi.com

Whole-cell biocatalysts, such as Candida parapsilosis ATCC 7330, are also proficient in mediating enantioselective bioreductions. researchgate.net The reduction of alkyl 2-oxo-4-arylbut-3-enoates by this yeast strain yielded the corresponding (S)-2-hydroxy compounds with high enantiomeric excesses (93–99%) and good isolated yields (58–71%). researchgate.net

The synthesis of (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a key chiral intermediate, was achieved through the reduction of 4-chloro-3-oxobutanoic acid methyl ester using cell suspensions of Geotrichum candidum SC 5469, resulting in a 95% reaction yield and 96% ee. mdpi.com

The table below showcases various enantioselective reduction reactions for producing chiral hydroxy acid precursors.

Chemoenzymatic Syntheses for Stereoisomers of Hydroxyhexenoic Acid Analogs

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to construct complex molecules with high stereocontrol. This approach is particularly powerful for the synthesis of stereoisomers of hydroxyhexenoic acid analogs, where specific configurations at multiple chiral centers are required.

A notable example is the synthesis of optically active 4-methyl-5-n-butyl- and 5-n-pentylpyrrolidin-2-ones, which are aza analogues of Quercus lactones. researchgate.net The key enantiodifferentiating step involved the enzymatic kinetic resolution of the corresponding γ-ketoester precursors. researchgate.net This was followed by chemical steps, including reductive amination and subsequent cyclization, to yield the enantiomerically pure target molecules. researchgate.net

The synthesis of both enantiomers of diastereomeric cognac lactones has also been achieved using enzyme-assisted reactions. researchgate.net These strategies included the baker's yeast reduction of precursors like 3-methyl-4-oxononanoic acid and its ester, as well as the enzymatic hydrolysis of the ester. researchgate.net This allowed for the production of trans-(+)-, trans-(−)-, cis-(+)-, and cis-(−)-cognac lactones with high enantiomeric excesses (88-99% ee). researchgate.net

Furthermore, a chemoenzymatic route to both isomers of Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid has been developed, starting from 2-butyne-1,4-diol and utilizing L- and D-acylase enzymes for resolution. researchgate.net These intermediates were then converted into multigram quantities of N-Boc-(2S,4S,5R)- and N-Boc-(2R,4R,5S)-bulgecinine. researchgate.net

The synthesis of C8-modified sialic acids and their corresponding sialosides has been accomplished through a one-pot multienzyme approach, demonstrating the power of combining multiple enzymatic steps for efficient synthesis. nih.gov

The following table provides examples of chemoenzymatic strategies for the synthesis of hydroxyhexenoic acid analogs and related structures.

| Target Molecule/Analog | Key Enzymatic Step | Key Chemical Step(s) | Reference |

| Aza analogues of Quercus lactones | Kinetic resolution of γ-ketoester precursors | Reductive amination, cyclization | researchgate.net |

| Stereoisomers of cognac lactones | Baker's yeast reduction, enzymatic hydrolysis | Chemical transformations of precursors | researchgate.net |

| Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid isomers | Resolution with L- and D-acylase | Synthesis from 2-butyne-1,4-diol | researchgate.net |

| C8-modified sialic acids and sialosides | Sialic acid aldolase-catalyzed aldol (B89426) addition | Chemical synthesis of precursors | nih.gov |

Biosynthetic Pathways and Metabolic Roles of 6 Hydroxyhex 3 Enoic Acid

Occurrence as a Biosynthetic Intermediate

While not a central player in primary fatty acid synthesis, evidence suggests that 6-Hydroxyhex-3-enoic acid and its derivatives can arise in cellular metabolism, particularly as transformation products.

Role as a Key Intermediate in Fatty Acid Biosynthetic Pathways

Current research does not position this compound as a key intermediate in the de novo synthesis of fatty acids. The canonical fatty acid synthesis pathway in most organisms primarily involves the sequential addition of two-carbon units from acetyl-CoA, with intermediates that are typically saturated or have specific trans-double bonds adjacent to the carboxyl group. However, some microorganisms are known to produce a variety of unusual fatty acids, including those with hydroxyl groups at various positions, as part of their secondary metabolism. mdpi.com For instance, certain bacterial species can produce complex fatty acid amides that contain modified fatty acid moieties, indicating the existence of specialized biosynthetic machinery capable of generating such structures. mdpi.com

Derivation of 6-Hydroxyhex-3-enoyl-Coenzyme A

The activated form of this compound, 6-Hydroxyhex-3-enoyl-Coenzyme A (CoA), is recognized as a transformation product of Coenzyme A. atamanchemicals.comhmdb.cabiodeep.cn Coenzyme A is a pivotal cofactor in numerous metabolic pathways, centrally involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate. atamanchemicals.comebi.ac.uk It is synthesized from pantothenate (vitamin B5) and cysteine. hmdb.ca The formation of various acyl-CoA thioesters is a fundamental process for activating carboxylic acids for subsequent metabolic reactions. While the specific enzymatic reactions leading to the formation of 6-Hydroxyhex-3-enoyl-CoA are not well-defined in primary metabolic pathways, its existence implies that this compound can be "activated" to its CoA derivative, thereby enabling its participation in CoA-dependent metabolic processes. ebi.ac.uk

Involvement in Fatty Acid Metabolism

The involvement of this compound in broader fatty acid metabolism appears to be conditional, becoming more apparent under specific physiological or pathological states.

Participation in Acylcarnitine Pathways for Related Hydroxy Acids

Acylcarnitines are crucial for transporting fatty acids into the mitochondria for beta-oxidation, a key energy-generating process. nih.gov This transport is particularly important for medium and long-chain fatty acids. While direct evidence for the carnitine ester of this compound is limited, the related compound, (4E)-3-hydroxyhex-4-enoic acid, is known to be involved in the acylcarnitine pathway through its ester, (4E)-3-hydroxyhex-4-enoylcarnitine. hmdb.cahmdb.capathbank.org This suggests that structurally similar hydroxy-enoic acids can be substrates for carnitine acyltransferases. The formation of such acylcarnitines facilitates their transport across the mitochondrial membrane, allowing for their subsequent metabolism within the mitochondrial matrix. nih.gov

Formation in Secondary Metabolic Pathways Under Specific Physiological Conditions (e.g., deficient ketogenesis)

Under conditions of impaired ketogenesis, such as in certain inborn errors of metabolism like mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency or cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C) deficiency, the body's ability to produce ketone bodies from fatty acids is compromised. researchgate.netoulu.finih.gov In these states, alternative or secondary metabolic pathways are activated to handle the accumulating fatty acid intermediates. Research has shown that in cases of defective ketogenesis, unusual urinary organic acid profiles are observed, which include the presence of rare compounds like 3-hydroxyhex-4-enoic acid and 5-hydroxyhex-2-enoic acid. researchgate.netoulu.fi It is proposed that these compounds arise from the metabolism of six-carbon or longer fatty acids via these secondary pathways. researchgate.netoulu.ficore.ac.uk The accumulation of such hydroxy acids provides evidence of insufficient ketone production and the rerouting of fatty acid metabolism. researchgate.net

Metabolic Flux Analysis in Relation to Mevalonate (B85504) Pathway Intermediates

The mevalonate pathway is a critical biosynthetic route that produces isoprenoids, which are precursors for a vast array of biomolecules including cholesterol and steroid hormones. wikipedia.org The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate. wikipedia.org Metabolic flux analysis, particularly using techniques like 13C-labeling, has been instrumental in quantifying the flow of metabolites through this and other central metabolic pathways. researchgate.netnih.govnih.gov Studies have shown that in engineered organisms designed for high-level mevalonate production, there are significant shifts in central carbon metabolism, affecting pathways like the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway to meet the demand for precursors (acetyl-CoA) and cofactors (NADPH). researchgate.netnih.govnih.gov

Interestingly, some studies have identified metabolites structurally related to this compound in contexts linked to the mevalonate pathway. For instance, in studies of mitochondrial dysfunction and defective ketogenesis, the accumulation of organic acids such as trans-3-hydroxyhex-4-enoic acid and trans-5-hydroxyhex-2-enoic acid have been linked to intermediary compounds of the mevalonate pathway. researchgate.net This suggests a potential metabolic crosstalk between fatty acid oxidation pathways and the mevalonate pathway under certain pathophysiological conditions, although a direct flux relationship with this compound itself is yet to be firmly established.

Role in Broader Metabolic Networks

This compound is classified as a medium-chain hydroxy fatty acid. nih.gov Its structure, featuring a six-carbon chain, a hydroxyl group, and a double bond, suggests its participation in fatty acid metabolism. Specifically, it is considered a medium-chain fatty acid, which are fatty acids with aliphatic tails containing between 6 and 12 carbon atoms. hmdb.cahmdb.ca The presence of a hydroxyl group further categorizes it as a hydroxy fatty acid. hmdb.ca

Inborn errors of metabolism can lead to the accumulation of unusual fatty acid metabolites. For instance, in mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, a disorder of ketone body formation, abnormal fatty acid metabolites, including trans-3-hydroxyhex-4-enoate, have been identified in urine samples during metabolic decompensation. researchgate.net It is suggested that under conditions of deficient ketone production, fatty acids with six or more carbons are metabolized through secondary pathways, leading to the formation of such compounds. researchgate.net

The metabolism of unsaturated fatty acids can follow several routes. In the context of 5-hexenoic acid metabolism, one proposed pathway involves conventional β-oxidation and hydratization to form 3-hydroxyhex-5-enoate. tandfonline.com While structurally distinct from this compound, this illustrates the general metabolic transformations that unsaturated fatty acids undergo.

Primary metabolites are essential for the growth, development, and reproduction of an organism. While there is no direct statement classifying this compound as a primary metabolite, related compounds are considered as such. For example, (4E)-3-hydroxyhex-4-enoic acid is described as a primary metabolite involved in the acylcarnitine (4e)-3-hydroxyhex-4-enoylcarnitine pathway in humans. hmdb.ca

The functional parent of this compound is 3-hexenoic acid. nih.govebi.ac.uk 3-Hexenoic acid has been identified as a plant metabolite, found in various ferns and other plants. ebi.ac.uk This connection to a known plant metabolite suggests a potential role for this compound in the primary metabolism of certain organisms.

Microbial and Natural Product Biosynthesis

Certain Pseudomonas species are known to be involved in the metabolism of related hydroxy fatty acids. For instance, engineered Pseudomonas strains can be used in the biocatalytic synthesis of 3-hydroxyoct-7-enoic acid through the hydroxylation of octenoic acid during β-oxidation. This suggests that similar enzymatic machinery for producing hydroxylated fatty acids may exist for shorter-chain unsaturated fatty acids like hexenoic acid. Additionally, brabantamides A and B, which contain fatty acid components, have been isolated from Pseudomonas fluorescens. mdpi.com

While direct incorporation of this compound into lipopeptides or polyketides is not explicitly documented in the provided search results, the presence of structurally similar fatty acids in such natural products is common. Polyketides are a diverse class of natural products synthesized from the repeated condensation of acetyl-CoA and malonyl-CoA units by polyketide synthases. rsc.org

Various hydroxy and unsaturated fatty acids are found as components of complex natural products from microbial sources. For example:

An actinomycete, Streptomyces cavourensis, produces a pseudopeptide containing (E)-3-hydroxy-2,4-dimethylhept-4-enoic acid. mdpi.com

The marine cyanobacterium Moorea bouillonii produces bouillonamide, a cytotoxic cyclic depsipeptide that contains 2-methyl-6-methylamino-hex-5-enoic acid. mdpi.com

Lorneamide A, produced by a marine actinomycete, contains (Z)-4-(2-((E)-3-hydroxyhex-1-en-1-yl)-4-methylphenyl)-but-3-enoic acid. mdpi.com

These examples highlight the diversity of fatty acid building blocks utilized in the biosynthesis of complex natural products.

The synthesis of hydroxylated and unsaturated fatty acids involves a variety of enzymatic activities. Ketoreductases are enzymes that can catalyze the reduction of a keto group to a hydroxyl group. For instance, the ketoreductase Kred-119 can convert 3-oxohex-5-enoate to (S)-3-hydroxyhex-5-enoic acid. smolecule.com

Hydrolase enzymes are utilized in the synthesis of chiral building blocks. For example, both L- and D-acylase enzymes can be used in the preparation of N-Boc-(2S,4S,5R)- and N-Boc-(2R,4R,5S)-bulgecinine, which involves intermediates like Z-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid. researchgate.net Furthermore, lipases, such as Candida antarctica Lipase (B570770) B, can be used for the stereoselective hydrolysis of esters in the synthesis of compounds like 3-hydroxyoct-7-enoic acid.

Enzymes with α,β-enoate reductase activity are involved in the saturation of double bonds. These enzymes can act on molecules containing an α,β-enoate group, such as in the biochemical synthesis of 6-amino caproic acid from 6-aminohex-2-enoic acid. google.com

Analytical Research Methodologies for 6 Hydroxyhex 3 Enoic Acid Quantification and Characterization

Chromatographic Separations

Chromatographic techniques are fundamental for isolating 6-hydroxyhex-3-enoic acid from complex biological matrices and for separating it from its isomers. The choice of chromatographic method depends on the specific analytical goal, such as quantification, isomeric resolution, or purity assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, due to the polarity and low volatility of hydroxylated fatty acids like this compound, derivatization is a mandatory step prior to GC-MS analysis. marinelipids.carsc.org This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, improving chromatographic peak shape and detection sensitivity. nih.gov

Common derivatization procedures involve a two-step process: esterification of the carboxylic acid group, followed by silylation of the hydroxyl group. rsc.org Fatty acid methyl esters (FAMEs) are typically prepared first. marinelipids.ca Subsequently, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. marinelipids.canih.gov The resulting TMS-FAME derivatives are then amenable to GC-MS analysis. marinelipids.ca The fragmentation patterns of these derivatives in the mass spectrometer provide structural information, including the position of the hydroxyl group and the double bond. marinelipids.ca For instance, the analysis of TMS derivatives of hydroxy fatty acids can produce characteristic ions that help in identifying the location of the original hydroxyl group. marinelipids.cawiley.com

Table 1: Illustrative GC-MS Protocol for this compound Analysis

| Parameter | Condition |

|---|---|

| Derivatization | |

| Esterification | Methanolic HCl or BF3/methanol (B129727) |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Conditions | |

| Column | DB-23 (50% cyanopropyl)-methylpolysiloxane capillary column |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 80°C, ramp to 250°C |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 50-500 |

| Data Acquisition | Full Scan and Selected Ion Monitoring (SIM) |

Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for the analysis of non-volatile and thermally labile compounds, and it often does not require derivatization. mdpi.com For this compound, LC-MS is instrumental in resolving its various isomers, including positional isomers (e.g., 2-, 3-, 4-, or 5-hydroxyhex-3-enoic acid) and geometric isomers (cis/trans) of the double bond. sciex.comjsbms.jp

Reversed-phase liquid chromatography (RPLC) is a common approach, where separation is based on the hydrophobicity of the analytes. mdpi.com The elution order of unsaturated fatty acid isomers in RPLC can be influenced by the position of the double bond relative to the ends of the carbon chain. jsbms.jp The use of high-resolution mass spectrometry (HRMS) in conjunction with LC allows for the accurate mass measurement of eluting peaks, further aiding in the identification of isomers. semanticscholar.orgmdpi.com In some cases, derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can enhance ionization efficiency and improve chromatographic separation of isomers. nih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a versatile technique for the detection and purity assessment of fatty acids. gerli.comresearchgate.net While this compound lacks a strong chromophore for high-wavelength UV detection, it can be detected at lower wavelengths (around 205-210 nm). researchgate.netjafs.com.pl To enhance sensitivity and selectivity, derivatization with a UV-absorbing agent, such as 2-nitrophenylhydrazine (B1229437) or 2,4'-dibromoacetophenone, can be employed. jafs.com.plnih.gov This allows for detection at longer, more specific wavelengths. jafs.com.pl

HPLC is also a valuable tool for assessing the purity of synthesized or isolated this compound. By analyzing the sample and comparing the peak area of the target compound to the total area of all peaks, a quantitative measure of purity can be obtained. researchgate.net The choice of column, such as a C18 or a more specialized column like one with cholesteryl groups, can influence the separation of impurities and isomers. hplc.eu

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Without Derivatization | |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| With Derivatization (e.g., PNB esters) | |

| Derivatizing Agent | p-Nitrobenzyl bromide |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/water gradient |

| Detection | UV at 265 nm |

Mass Spectrometric Identification and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, providing information on its molecular weight and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule and for differentiating between isomers that have the same nominal mass but different exact masses. nih.gov For instance, isomers of hydroxylated fatty acids can be distinguished by subtle differences in their mass-to-charge ratios. nih.gov

Tandem mass spectrometry (MS/MS) with HRMS can further aid in isomer differentiation by analyzing the fragmentation patterns of precursor ions. semanticscholar.org The fragmentation of hydroxylated fatty acids often yields specific product ions that are indicative of the position of the hydroxyl group. mdpi.comnih.gov While conventional collision-induced dissociation (CID) may not always provide sufficient fragmentation for unambiguous isomer identification, other techniques like photodissociation mass spectrometry of derivatized fatty acids can yield more structurally informative fragments. uow.edu.au

For accurate and precise quantification of this compound in complex biological samples, stable isotope dilution (SID) is the gold standard methodology. nih.govlipidmaps.org This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. nih.gov These labeled standards, such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the analyte but have a different mass. medchemexpress.com

The internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression during LC-MS or GC-MS analysis. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the labeled internal standard, an accurate and precise quantification can be achieved, compensating for losses during sample preparation and analysis. nih.govlipidmaps.org The development of calibration curves using mixtures of unlabeled and labeled standards allows for the determination of the absolute concentration of this compound in the sample. nih.gov

Fragmentation Pattern Analysis in MS²

Tandem mass spectrometry (MS² or MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In this method, the precursor ion—typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻—is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a molecular fingerprint.

While specific, published experimental MS/MS spectra for this compound are not widely available, a predictive fragmentation pattern can be derived based on established fragmentation rules for carboxylic acids, alcohols, and unsaturated compounds. miamioh.edu The analysis of structurally similar compounds, such as the saturated analog 6-hydroxyhexanoic acid, provides a valuable reference for predicting these pathways. massbank.eu

For (E)-6-Hydroxyhex-3-enoic acid (Molecular Weight: 130.14 g/mol ), analysis in negative ion mode would start with the [M-H]⁻ precursor ion at an m/z of approximately 129. Key expected fragmentation pathways include:

Loss of Water (H₂O): A common fragmentation for hydroxy acids, leading to a prominent ion at m/z 111 due to the neutral loss of 18 Da.

Loss of Carbon Dioxide (CO₂): Decarboxylation of the precursor ion results in a fragment at m/z 85, corresponding to a neutral loss of 44 Da.

Allylic Cleavage: The double bond at the C3 position influences fragmentation, promoting cleavage at the adjacent C-C bonds (allylic positions). Cleavage of the C2-C3 bond can lead to specific resonance-stabilized fragments.

Combined Losses: Sequential losses, such as the loss of both water and carbon dioxide, can also occur, yielding further product ions.

A comparison with the saturated analogue, 6-hydroxyhexanoic acid, shows characteristic fragments from the loss of water (m/z 113) and other cleavages along the alkyl chain. massbank.eu The presence of the double bond in this compound introduces additional and alternative fragmentation routes, making its MS² spectrum distinct.

Table 1: Predicted MS² Fragmentation of (E)-6-Hydroxyhex-3-enoic Acid ([M-H]⁻ Precursor)

| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Proposed Fragment Structure/Cleavage |

| 129.05 | 111.04 | 18 | [M-H-H₂O]⁻ |

| 129.05 | 85.06 | 44 | [M-H-CO₂]⁻ |

| 129.05 | 71.05 | 58 | Cleavage of C4-C5 bond with H rearrangement |

| 111.04 | 67.04 | 44 | [M-H-H₂O-CO₂]⁻ |

This table is based on predictive fragmentation principles and data from analogous compounds.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY and HMBC) are employed to unambiguously determine the connectivity of atoms, the position of the hydroxyl group, the location of the double bond, and its stereochemistry (E- or Z-isomer). mdpi.com

¹H NMR Spectroscopy The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For (E)-6-hydroxyhex-3-enoic acid, the key diagnostic signals would be the olefinic protons (H-3 and H-4). The large coupling constant (J-value) between these protons, typically around 15 Hz, is characteristic of a trans (E) double bond configuration.

While a dedicated, published spectrum for this compound is scarce, data from structurally related compounds and established chemical shift databases allow for an accurate prediction of the ¹H and ¹³C NMR spectra. rsc.orgsigmaaldrich.com

Table 2: Predicted ¹H NMR Spectral Data for (E)-6-Hydroxyhex-3-enoic Acid

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~2.45 | d | ~6.5 |

| H-3 | ~5.65 | dt | J(H3-H4) ≈ 15.4, J(H3-H2) ≈ 6.5 |

| H-4 | ~5.75 | dt | J(H4-H3) ≈ 15.4, J(H4-H5) ≈ 6.0 |

| H-5 | ~2.35 | q | ~6.5 |

| H-6 | ~3.65 | t | ~6.5 |

| COOH | >10.0 | br s | - |

| C6-OH | variable | br s | - |

Predicted data based on analogous structures and standard chemical shift values. Solvent: CDCl₃.

Table 3: Predicted ¹³C NMR Spectral Data for (E)-6-Hydroxyhex-3-enoic Acid

| Position | Predicted δ (ppm) |

| C-1 (COOH) | ~178 |

| C-2 (CH₂) | ~38 |

| C-3 (=CH) | ~124 |

| C-4 (=CH) | ~132 |

| C-5 (CH₂) | ~35 |

| C-6 (CH₂OH) | ~61 |

Predicted data based on analogous structures and standard chemical shift values. Solvent: CDCl₃.

Future Directions and Emerging Research Avenues for 6 Hydroxyhex 3 Enoic Acid

Advancements in Stereoselective Biosynthesis and Chemoenzymatic Production

The future production of 6-hydroxyhex-3-enoic acid is moving away from traditional chemical synthesis towards more sustainable and highly selective biological and semi-biological methods. The key challenge lies in controlling the molecule's stereochemistry—specifically the chirality of the hydroxyl group at carbon 6 and the geometry (cis or trans) of the double bond between carbons 3 and 4.

Stereoselective Biosynthesis: This approach leverages microorganisms or isolated enzymes to produce the desired stereoisomer of this compound. Future research will likely focus on engineering metabolic pathways in host organisms like E. coli or yeast. This could involve introducing genes for specific enzymes, such as engineered β-hydroxyacid dehydrogenases (βHADs) or ketoreductases, that can convert a precursor molecule into this compound with high fidelity. oup.comsmolecule.com

Chemoenzymatic Production: This hybrid approach combines the efficiency of chemical synthesis for creating a basic carbon skeleton with the precision of enzymatic catalysis for stereoselective transformations. For instance, a simple precursor could be synthesized chemically, followed by a crucial step where an enzyme like a hydratase or reductase creates the specific hydroxyl group configuration. researchgate.net This method offers a powerful balance of scalability and stereochemical control, making it ideal for producing specific isomers for structure-activity relationship studies.

Table 1: Comparative Analysis of Production Methods for this compound

| Method | Key Advantages | Key Challenges | Future Research Focus |

|---|---|---|---|

| Biotechnological | High stereoselectivity, sustainable (uses renewable feedstocks), potential for high scalability. | Often requires extensive purification, metabolic burden on host organisms can limit yield. | Pathway engineering, discovery of novel enzymes, optimization of fermentation conditions. |

| Chemoenzymatic | Excellent stereochemical control, shorter synthesis routes, ideal for creating analogues. | Integration of chemical and enzymatic steps can be complex, enzyme stability may be an issue. | Development of robust enzymes, one-pot reaction cascades. |

Elucidation of Novel Enzymatic Transformations and Associated Pathways

Discovering the enzymes that naturally produce or modify this compound is a critical frontier. This knowledge will not only enable efficient biosynthesis but also shed light on the compound's biological roles. Research is focused on several key enzyme classes known to act on fatty acids and related molecules.

β-Hydroxyacid Dehydrogenases (βHADs): These enzymes are prime candidates for the reduction of a keto-acid precursor to form the hydroxyl group. Future work involves screening βHADs from various organisms for activity on C6 substrates and using protein engineering to enhance their selectivity for producing this compound. oup.com

Hydratases: Enzymes like oleate (B1233923) hydratase, which add water across a double bond in unsaturated fatty acids, represent another potential biosynthetic route. researchgate.net Identifying a hydratase that acts on a C6 precursor with a double bond at the correct position could reveal a direct pathway to this compound.

Cytochrome P450 Monooxygenases: These versatile enzymes are known to hydroxylate fatty acid chains at various positions. researchgate.net It is plausible that a specific P450 enzyme could be responsible for introducing the hydroxyl group at the C6 position of a hexenoic acid precursor.

Decarboxylases: An emerging area of interest is the enzymatic decarboxylation of α,β-unsaturated acids, which is catalyzed by a novel class of enzymes requiring a prenylated FMN cofactor. nih.gov This suggests that this compound could potentially be formed from a larger dicarboxylic acid precursor via a novel decarboxylation mechanism.

Table 2: Potential Enzyme Classes for this compound Metabolism

| Enzyme Class | Potential Reaction | Relevance to this compound |

|---|---|---|

| β-Hydroxyacid Dehydrogenases (βHADs) | Reduction of a 6-oxo-hex-3-enoic acid | Stereoselective formation of the C6-hydroxyl group. oup.com |

| Fatty Acid Hydratases | Addition of water to a hexadienoic acid | Direct formation from a precursor with an additional double bond. researchgate.net |

| Cytochrome P450s | Hydroxylation of hex-3-enoic acid | Introduction of the C6-hydroxyl group onto the fatty acid chain. researchgate.net |

Untargeted Metabolomics Approaches for Discovery of Uncharacterized Roles

Untargeted metabolomics is a powerful, hypothesis-free strategy to discover the biological context of this compound. nih.govfrontiersin.org This technique involves comprehensively profiling all detectable small molecules in a biological sample and comparing different states (e.g., healthy vs. diseased, before vs. after treatment). By identifying where and when this compound appears or changes in concentration, researchers can infer its function.

A key breakthrough in this area came from the analysis of urine from patients with mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS2) deficiency, a disorder of ketogenesis. researchgate.net In these patients, abnormal metabolites including isomers like 3-hydroxyhex-4-enoic acid and 5-hydroxyhex-2-enoic acid were detected. researchgate.net This finding strongly suggests that under conditions of impaired primary metabolism, alternative or secondary pathways involving C6 hydroxy acids become active. researchgate.net

Future research will apply this untargeted approach more broadly. By screening diverse sample types—such as different microbial cultures, plant tissues, or human biofluids from various physiological states—researchers can pinpoint the specific conditions under which this compound is produced. This provides crucial clues to its currently uncharacterized roles, be it as a signaling molecule, a metabolic intermediate, or a microbial defense compound. nih.gov

Table 3: Hypothetical Workflow for Untargeted Metabolomics Discovery

| Step | Description | Objective |

|---|---|---|

| 1. Sample Collection | Gather biological samples from diverse sources (e.g., microbial fermentations, human plasma). | To cover a wide range of potential biological contexts. |

| 2. Metabolite Extraction | Use optimized solvent systems to extract a broad range of small molecules. | To ensure comprehensive recovery of metabolites, including hydroxy fatty acids. |

| 3. LC-MS/MS Analysis | Analyze extracts using high-resolution mass spectrometry to detect and fragment ions. | To generate a comprehensive list of all detectable metabolites and their structural data. nih.gov |

| 4. Data Processing | Align chromatograms, detect features, and perform statistical analysis (e.g., OPLS-DA) to find significant differences between sample groups. frontiersin.org | To identify metabolites that are unique to or changed in specific conditions. |

| 5. Compound Identification | Match the mass and fragmentation pattern of significant features to databases or reference standards to confirm identity as this compound. | To confidently link the molecular formula to a specific biological change. |

Development of Advanced Analytical Techniques for Isomeric and Trace Analysis

A significant hurdle in studying this compound is the difficulty in detecting it at low concentrations and distinguishing it from its many isomers. Future analytical development is focused on overcoming these challenges through enhanced sensitivity and specificity.

The analysis of short-chain fatty acids (SCFAs) and their derivatives is often hampered by their volatility and the presence of structural isomers. nih.govnih.gov Advanced techniques combining liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) are essential. nih.govmdpi.com A key strategy is chemical derivatization, where the fatty acid is reacted to attach a chemical tag. This can dramatically improve ionization efficiency and chromatographic separation. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) and O-benzylhydroxylamine have proven effective for enhancing the detection of SCFAs to sub-femtomole levels. nih.govshimadzu.com

For the definitive identification of isomers, which may differ only in the position of the double bond (e.g., hex-3-enoic vs. hex-2-enoic acid), advanced fragmentation techniques are required. While traditional collision-induced dissociation (CID) is often insufficient, newer methods like Electron Activated Dissociation (EAD) can cleave the carbon backbone of the fatty acid, generating diagnostic fragment ions that unambiguously pinpoint the double bond's location. sciex.com

Table 4: Comparison of Advanced Analytical Techniques for this compound

| Technique | Principle | Strengths for Isomer/Trace Analysis | Limitations |

|---|---|---|---|

| GC-MS | Separation by volatility and boiling point, followed by mass analysis. | Excellent separation of volatile compounds; established methods exist. mdpi.com | Requires derivatization to analyze non-volatile hydroxy acids. marinelipids.ca |

| LC-MS/MS | Separation by polarity in a liquid phase, followed by mass analysis. | High sensitivity, suitable for non-volatile compounds, can be coupled with derivatization for enhanced performance. nih.govnih.gov | Isomer separation can be challenging without specialized columns or derivatization. acs.org |

| LC-EAD-MS/MS | LC separation coupled with Electron Activated Dissociation (EAD) fragmentation. | Provides diagnostic fragment ions to definitively locate double bonds and distinguish positional isomers. sciex.com | Requires specialized, modern mass spectrometry instrumentation. |

Computational Chemistry and Modeling for Structure-Function Prediction

Computational chemistry provides powerful predictive tools to guide experimental research on this compound, saving both time and resources. By modeling the molecule and its interactions at the atomic level, scientists can predict its properties and potential biological functions. nih.gov

One major application is in understanding enzyme-substrate interactions. Using molecular docking simulations, researchers can model how this compound or its precursors fit into the active site of a candidate enzyme. serbiosoc.org.rs These simulations can predict binding affinity and the orientation of the substrate, providing strong evidence for whether an enzyme is likely to act on it. This approach was used to understand the selectivity of enzymes involved in synthesizing α-amino acids from carboxylic acid precursors. chemrxiv.org

Furthermore, computational models can be used to predict the 3D structure and electronic properties of this compound itself. This information can help forecast its stability, reactivity, and how it might interact with biological membranes or protein receptors. As our understanding of the relationship between molecular structure and biological function deepens, these in silico methods will become indispensable for prioritizing experimental targets and rapidly advancing our knowledge of this and other uncharacterized metabolites. nih.gov

Table 5: Applications of Computational Chemistry in this compound Research

| Computational Approach | Application | Research Question Answered |

|---|---|---|

| Molecular Docking | Simulating the binding of the molecule into an enzyme's active site. | Is this enzyme likely to bind and transform this compound? serbiosoc.org.rs |

| Quantum Mechanics (QM) | Calculating electronic structure and reaction energy barriers. | What is the most likely chemical reaction mechanism? How stable are potential intermediates? rsc.org |

| Molecular Dynamics (MD) | Simulating the movement of the molecule and its environment over time. | How does this compound behave in a biological membrane? How stable is the enzyme-substrate complex? |

| Homology Modeling | Predicting the 3D structure of an unknown enzyme based on the sequence of a known one. | What does a potential synthase or dehydrogenase for this molecule look like? nih.gov |

Q & A

Q. What is the biological significance of this compound in metabolic pathways?

- Methodological Answer : The compound is a potential intermediate in fatty acid β-oxidation or polyhydroxyalkanoate (PHA) biosynthesis. Investigate its role via in vitro assays with purified enzymes (e.g., acyl-CoA synthetases) and genetic knockdown models (e.g., siRNA targeting β-oxidation genes). Monitor accumulation using stable isotope tracing (¹³C-labeled substrates) .

- Hypothesis Testing : Compare metabolite levels in wild-type vs. enzyme-deficient cell lines using ANOVA (p < 0.05) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported enzymatic activity data involving this compound?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., substrate purity, assay pH). Replicate studies under standardized conditions and perform meta-analyses to assess effect sizes. Use Bland-Altman plots to evaluate inter-laboratory variability .

- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% for HPLC) and biological replicates (n ≥ 3). Apply Tukey’s HSD test for post-hoc comparisons .

Q. What experimental designs are used to study the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use kinetic studies with buffered solutions (pH 2–12) and controlled temperatures (4–80°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) or LC-MS. Calculate half-life (t₁/₂) using first-order kinetics models .

- Data Presentation : Tabulate degradation rates (k) and Arrhenius activation energies (Eₐ) with 95% confidence intervals .

Q. How can isotopic labeling techniques elucidate the metabolic fate of this compound in cellular models?

- Methodological Answer : Incubate cells with ¹³C- or ²H-labeled this compound and track incorporation into downstream metabolites (e.g., acetyl-CoA, TCA cycle intermediates) via LC-MS or NMR. Use flux balance analysis (FBA) to model metabolic pathways .

- Statistical Validation : Apply principal component analysis (PCA) to distinguish labeled vs. unlabeled metabolite clusters .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.